molecular formula C16H16N4OS B1387288 {4-[3-(Pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine CAS No. 1170638-37-5

{4-[3-(Pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine

Cat. No.: B1387288
CAS No.: 1170638-37-5
M. Wt: 312.4 g/mol
InChI Key: IZYJRQINJJIWRM-UHFFFAOYSA-N
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Description

{4-[3-(Pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine is a complex organic compound that features a pyrrolidine ring, an imidazo[2,1-b][1,3]thiazole core, and a phenylamine group

Biochemical Analysis

Biochemical Properties

{4-[3-(Pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as kinases and proteases. The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. For instance, the pyrrolidine ring in the compound can enhance binding affinity through hydrophobic interactions and hydrogen bonding .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect pathways such as the MAPK/ERK pathway, leading to altered gene expression profiles and changes in cellular metabolism. Additionally, the compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, it can inhibit kinases by occupying the ATP-binding site, thereby preventing phosphorylation events crucial for cell signaling . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings underscore the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its biotransformation and clearance from the body. The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This localization is essential for its role in modulating gene expression and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {4-[3-(Pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine typically involves multi-step organic synthesis. The process begins with the formation of the imidazo[2,1-b][1,3]thiazole core, which can be achieved through the cyclization of appropriate thioamide and imidazole precursors under acidic or basic conditions. The pyrrolidine ring is then introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group. Finally, the phenylamine group is attached through amination reactions, which may involve the use of palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig am

Properties

IUPAC Name

[6-(4-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c17-12-5-3-11(4-6-12)13-9-20-14(10-22-16(20)18-13)15(21)19-7-1-2-8-19/h3-6,9-10H,1-2,7-8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYJRQINJJIWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{4-[3-(Pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine
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{4-[3-(Pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine
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{4-[3-(Pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine
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{4-[3-(Pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine
Reactant of Route 5
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{4-[3-(Pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine
Reactant of Route 6
{4-[3-(Pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}amine

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